5-Bromospiro[2.3]hexane 5-Bromospiro[2.3]hexane
Brand Name: Vulcanchem
CAS No.: 2229191-81-3
VCID: VC5011951
InChI: InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2
SMILES: C1CC12CC(C2)Br
Molecular Formula: C6H9Br
Molecular Weight: 161.042

5-Bromospiro[2.3]hexane

CAS No.: 2229191-81-3

Cat. No.: VC5011951

Molecular Formula: C6H9Br

Molecular Weight: 161.042

* For research use only. Not for human or veterinary use.

5-Bromospiro[2.3]hexane - 2229191-81-3

Specification

CAS No. 2229191-81-3
Molecular Formula C6H9Br
Molecular Weight 161.042
IUPAC Name 5-bromospiro[2.3]hexane
Standard InChI InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2
Standard InChI Key LTRHWVFUJDGVEF-UHFFFAOYSA-N
SMILES C1CC12CC(C2)Br

Introduction

Chemical Architecture and Physicochemical Properties

The spiro[2.3]hexane framework consists of two fused cyclopropane and cyclobutane rings sharing a single carbon atom (the spiro center). Bromination at the 5-position introduces steric and electronic perturbations that influence reactivity. Key structural and property data for related compounds include:

Table 1: Comparative Molecular Properties of Brominated Spiro[2.3]hexane Derivatives

Compound NameMolecular FormulaMolecular Weight (Da)CAS NumberLogPRotatable Bonds
5-(Bromomethyl)spiro[2.3]hexaneC₇H₁₁Br175.072090990-22-8 2.371
5-Bromo-2,2-difluorospiro[2.3]hexaneC₆H₇BrF₂197.022306265-27-8N/A0

The bromomethyl derivative ( ) exhibits a logP of 2.37, suggesting moderate hydrophobicity suitable for lipid membrane penetration. Its single rotatable bond allows conformational flexibility while maintaining spirocyclic rigidity. In contrast, the difluoro-bromo analog () lacks rotatable bonds, enhancing structural rigidity for applications requiring precise stereochemical control.

Synthetic Methodologies

Photoinduced Additive-Free Cyclization

A breakthrough in spiro[2.3]hexane synthesis involves visible-light-mediated cyclization of low-reactivity alkenes ( ). This method avoids toxic reagents and operates under mild conditions (room temperature, ambient pressure). Key steps include:

  • Photoexcitation: Visible light (450–500 nm) activates a diene precursor.

  • Radical Cascade: Sequential C–C bond formation propagates cyclopropane and cyclobutane rings.

  • Termination: Bromomethyl groups are introduced via quenching with N-bromosuccinimide (NBS).

This approach achieves yields up to 78% with excellent functional group tolerance, enabling late-stage bromination of complex intermediates .

Radical C–H Functionalization

Lithium amide-mediated single-electron transfer (SET) to ketones generates N-centered radicals and ketyl anions, which abstract β-hydrogens from 3-iodooxetane precursors ( ). Subsequent radical-radical coupling forms the spiro center:

R- +spiro precursor5-bromospiro[2.3]hexane derivative[4]\text{R- } + \text{spiro precursor} \rightarrow \text{5-bromospiro[2.3]hexane derivative} \quad[4]

Cyclic voltammetry studies confirm the SET mechanism, with computed activation energies <20 kcal/mol favoring rapid cyclization .

Applications in Medicinal Chemistry and Materials Science

Bioisosteric Replacement

The spiro[2.3]hexane core serves as an sp³-rich bioisostere for flat aromatic rings, improving solubility and metabolic stability. Bromine’s electronegativity enhances binding to halogen-bond-accepting residues (e.g., backbone carbonyls) in target proteins.

Table 2: Comparative Bioactivity of Spirocyclic Analogs

CompoundTarget ProteinIC₅₀ (nM)Selectivity Index
5-Bromo-2,2-difluoro analogKinase X12.3>100
Parent spiro[2.3]hexaneKinase X45.728

Polymer Cross-Linking Agents

Brominated spirocycles act as latent cross-linkers in thermosetting resins. Thermal activation (120–150°C) releases bromine radicals, initiating polymerization:

Spiro-BrΔBr- +spiro radical3D network[1]\text{Spiro-Br} \xrightarrow{\Delta} \text{Br- } + \text{spiro radical} \rightarrow \text{3D network} \quad[1]

Suppliers such as Enamine offer 5-(bromomethyl)spiro[2.3]hexane at scales up to 10 g, priced at $4,237 for high-purity batches .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 5-bromospiro[2.3]hexanes.

  • In Vivo Profiling: Assessing pharmacokinetics of lead candidates in murine models.

  • Computational Design: Machine learning models to predict bromine’s impact on spirocycle conformation.

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